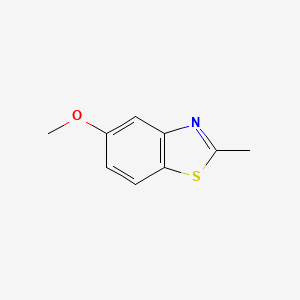

5-Methoxy-2-methylbenzothiazole

Descripción

Historical Context of Benzothiazole (B30560) Derivatives in Scientific Inquiry

Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have long been a cornerstone of scientific investigation. Initially identified in both marine and terrestrial natural products, the benzothiazole scaffold quickly gained recognition for its wide-ranging biological activities. nih.gov This has led to its extensive use as a foundational structure in medicinal and pharmaceutical chemistry. nih.gov Over the past few decades, research into benzothiazole derivatives has expanded significantly, driven by their potential applications as vulcanization accelerators, antioxidants, and, most notably, as therapeutic agents. nih.govfrontiersin.org The inherent stability and reactivity of the benzothiazole core make it an ideal candidate for chemical modifications aimed at developing novel compounds with enhanced pharmacological properties. chemimpex.com

Significance of Methoxy (B1213986) and Methyl Substituents in Benzothiazole Chemistry

The introduction of methoxy (-OCH3) and methyl (-CH3) groups to the benzothiazole ring system profoundly influences the molecule's physicochemical properties and biological activity. The methoxy group, an electron-donating substituent, can enhance the molecule's polarity and ability to form hydrogen bonds, which often leads to improved solubility and bioavailability. chemimpex.com This functional group has been shown to increase the anticancer activity of certain benzothiazole derivatives. nih.gov The methyl group, while less polar, can also impact the molecule's steric and electronic properties, contributing to its interaction with biological targets. nih.gov The specific placement of these substituents at the 5- and 2-positions of the benzothiazole core in 5-Methoxy-2-methylbenzothiazole creates a unique electronic and steric environment that is key to its reactivity and utility in various research fields.

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, with significant efforts directed towards its application in medicinal chemistry, materials science, and agrochemicals. In the pharmaceutical realm, it serves as a crucial intermediate in the synthesis of potential anticancer agents and kinase inhibitors. chemimpex.com Derivatives of this compound have demonstrated potent inhibitory effects on various cancer cell lines. Furthermore, its structural framework is being explored for the development of multitarget ligands for neurodegenerative diseases like Alzheimer's. In materials science, the compound is incorporated into polymers to improve their thermal stability and is used in the formulation of dyes and pigments. chemimpex.com The agrochemical industry utilizes it in the synthesis of pesticides and herbicides. chemimpex.com

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific disciplines, highlighting its versatility. In organic synthesis, it is a valuable building block for creating more complex molecules. chemimpex.com Its fluorescent properties make it a precursor for cyanine (B1664457) dyes used in various analytical and imaging applications. In medicinal chemistry, its derivatives are investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. chemimpex.com The compound's ability to inhibit enzymes also makes it a tool for biochemical research aimed at understanding biological mechanisms. chemimpex.com This broad relevance underscores the importance of continued investigation into the properties and applications of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H9NOS | scbt.comnih.gov |

| Molecular Weight | 179.24 g/mol | scbt.com |

| Melting Point | 36-40 °C | chemicalbook.com |

| Boiling Point | 135 °C / 3 mmHg | chemicalbook.com |

| Appearance | Yellow to dark brown or pale brown crystals, powder, or lumps | thermofisher.com |

| CAS Number | 2941-69-7 | scbt.comchemicalbook.com |

Comparison with Structurally Related Compounds

| Compound Name | CAS Number | Substituents | Key Applications |

| This compound | 2941-69-7 | 5-OCH₃, 2-CH₃ | Cyanine dyes, kinase inhibitors |

| 5-Chloro-2-methylbenzothiazole | 1006-99-1 | 5-Cl, 2-CH₃ | Commercial chemical synthesis |

| 2,5-Dimethylbenzothiazole | 95-26-1 | 2-CH₃, 5-CH₃ | Laboratory research |

| 5-Fluoro-2-methylbenzothiazole | 399-75-7 | 5-F, 2-CH₃ | Research chemical |

| 2-Methylbenzothiazole (B86508) | 120-75-2 | 2-CH₃ | Organic synthesis intermediate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMNBWVOKYKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062723 | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-69-7 | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XTQ4YUR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 Methoxy 2 Methylbenzothiazole

Classical Synthetic Routes to Benzothiazole (B30560) Scaffolds

The construction of the benzothiazole core has been a subject of extensive research, leading to the development of several classical synthetic methodologies. The most prevalent of these is the condensation reaction between a 2-aminothiophenol (B119425) and a carbonyl compound or its equivalent. This approach, often referred to as the Jacobson synthesis, provides a direct and versatile route to a wide array of 2-substituted benzothiazoles.

Commonly, the reaction involves condensing 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides. For instance, the reaction with aldehydes often proceeds under reflux conditions in solvents like toluene. The use of carboxylic acids or acyl chlorides typically requires conditions that facilitate amide formation followed by cyclization, which can be promoted by heat or the use of dehydrating agents. Another established method involves the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide, followed by intramolecular cyclization to form the benzothiazole ring. While effective, these classical methods can sometimes be limited by harsh reaction conditions, the use of toxic reagents, and moderate yields.

Targeted Synthesis of 5-Methoxy-2-methylbenzothiazole and its Precursors

The targeted synthesis of this compound primarily relies on the classical condensation strategy. The key precursors for this synthesis are 4-methoxy-2-aminothiophenol and a source for the 2-methyl group, typically acetic anhydride (B1165640) or acetic acid.

A widely documented method involves the reaction of the appropriate 2-aminothiophenol derivative with acetic anhydride in the presence of glacial acetic acid. This reaction proceeds efficiently to afford the desired this compound. Another route involves the reduction of a disulfide precursor, such as 1,2-bis(4-methoxy-2-nitrophenyl)disulfane. This reduction, often carried out using sodium dithionite (B78146) in acetic acid, generates the corresponding 2-aminothiophenol in situ, which then cyclizes with a suitable C1 source to introduce the 2-methyl group.

The synthesis of the key precursor, 4-methoxy-2-aminothiophenol, can be achieved through multi-step sequences starting from more readily available materials like p-anisidine. These routes often involve nitration, thiocyanation, and subsequent reduction steps to install the necessary amino and thiol functionalities at the ortho positions.

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Yield | Reference |

| 4-methoxy-2-aminothiophenol | Acetic anhydride | Glacial acetic acid | This compound | Not specified | |

| 1,2-bis(4-methoxy-2-nitrophenyl)disulfane | Propionic acid derivatives | Sodium dithionite, acetic acid | 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | Not specified |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to mitigate the environmental impact of traditional methods. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of 2-substituted benzothiazoles in general, water has been explored as a green solvent. For example, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water provides an efficient, metal-free route to benzothiazole-2-thiols. rsc.org While not directly applied to this compound in the reviewed literature, this approach highlights the potential for aqueous synthetic methods.

Catalyst-free and solvent-free methods have also been developed. The condensation of 2-aminothiophenols with aldehydes can proceed at room temperature in ethanol, offering high atom economy and avoiding toxic waste. mdpi.com Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times under solvent-free conditions. For instance, the condensation of 2-aminothiophenol with aldehydes has been efficiently carried out using a biocatalyst under microwave irradiation. Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. Catalysts like SnP₂O₇ and MoO₃ nanoparticles have been shown to effectively promote the condensation of 2-aminothiophenols with aldehydes, offering high yields and short reaction times. mdpi.commdpi.com

| Catalyst/Method | Solvent | Key Advantages | Applicability to this compound | Reference |

| Tetramethylthiuram disulfide | Water | Metal/ligand-free, excellent yield | Potentially adaptable | rsc.org |

| None (catalyst-free) | Ethanol | Room temperature, high atom economy | Potentially adaptable | mdpi.com |

| Microwave irradiation | Solvent-free | Shorter reaction times, higher yields | Potentially adaptable | |

| SnP₂O₇ (heterogeneous) | Not specified | Reusable catalyst, short reaction times | Potentially adaptable | mdpi.com |

| MoO₃ nanoparticles | Solvent-free | Reusable catalyst, mild conditions | Potentially adaptable | mdpi.com |

Palladium-Catalyzed and Transition Metal-Mediated Transformations for this compound Modifications

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds, including the benzothiazole core. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the benzothiazole scaffold. Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. Palladium catalysts, in the presence of an oxidant, can facilitate the direct arylation of the benzothiazole ring. For example, the C-H functionalization of benzothiazoles with triarylbismuth reagents has been achieved using a PdCl₂/Cu(OAc)₂ catalytic system.

Other transition metals like nickel and copper have also been employed in similar transformations. Nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient route to 2-aminobenzothiazoles under mild conditions. organic-chemistry.org Copper-catalyzed methods have been reported for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. mdpi.com These transition metal-mediated transformations offer a versatile toolbox for modifying the this compound core, enabling the synthesis of a wide range of derivatives.

Functionalization Strategies for the Benzothiazole Core at Position 5 and 2

The functionalization of the benzothiazole core at specific positions is crucial for tuning the properties of the molecule. For this compound, positions 5 and 2 are of particular interest.

Position 5: The methoxy (B1213986) group at position 5 is an electron-donating group, which can influence the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. However, direct functionalization of the benzene ring can sometimes lead to mixtures of isomers. A more controlled approach involves the synthesis of the benzothiazole with a different substituent at position 5, which can then be converted to other functional groups. For instance, starting with a hydroxyl group at position 5 (2-methylbenzo[d]thiazol-5-ol) allows for subsequent O-alkylation or other modifications. d-nb.info

Position 2: The methyl group at position 2 is also a site for further functionalization. While the C-H bonds of the methyl group are generally less reactive, they can be activated under certain conditions. For example, the 2-methyl group can undergo condensation reactions with activated aldehydes or diones. Another strategy involves the deprotonation of the methyl group with a strong base to form a nucleophilic species that can react with various electrophiles. More advanced methods involve the regioselective C2-H functionalization of the benzothiazole ring itself. For instance, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with a variety of nucleophiles to introduce new substituents at the C2 position. nih.govacs.orgresearchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Modification of the Methoxy Group

A key strategy for modifying the 5-methoxy group involves its synthesis from the corresponding 5-hydroxy derivative, 2-methylbenzo[d]thiazol-5-ol. This precursor can be synthesized and then subjected to etherification reactions. For example, reaction with various benzyl (B1604629) bromide derivatives in the presence of a base like potassium carbonate in a solvent such as DMF yields a series of 5-(benzyloxy)-2-methylbenzothiazole derivatives. d-nb.info This approach allows for the introduction of a wide range of substituents on the benzyloxy ring, providing a library of analogues for further study. The yields for such etherification reactions are reported to be in the range of 9-82%. d-nb.info

| Starting Material | Reagent | Base/Solvent | Product | Yield Range | Reference |

| 2-Methylbenzo[d]thiazol-5-ol | Substituted benzyl bromides | K₂CO₃ / DMF | 5-(Substituted benzyloxy)-2-methylbenzothiazoles | 9-82% | d-nb.info |

Derivatization at the Methyl Group

The methyl group at the C2 position of the benzothiazole ring is a key site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with potential applications in various fields, including medicinal chemistry and materials science.

One of the common strategies for derivatizing the 2-methyl group involves its reaction with various electrophiles. For instance, the methyl group can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with aldehydes, ketones, or esters. This approach has been utilized in the synthesis of 2-substituted benzothiazoles. mdpi.com A study on the atmospheric oxidation of 2-methylbenzothiazole (B86508) demonstrated that the methyl group can be attacked by hydroxyl radicals, leading to the formation of an aldehyde, 2-formylbenzothiazole. nih.gov This highlights the susceptibility of the methyl group to oxidation, a reaction that can be exploited for synthetic purposes.

Furthermore, the 2-methyl group can participate in condensation reactions. For example, it can react with aromatic aldehydes in the presence of a suitable catalyst to yield styryl derivatives. These derivatives are of interest due to their potential photophysical properties and applications in areas such as fluorescent probes.

A general procedure for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. mdpi.com By choosing a carboxylic acid with a desired R group, a variety of substituents can be introduced at the 2-position. While this method builds the benzothiazole ring and installs the 2-substituent simultaneously, it underscores the importance of the C2 position for introducing chemical diversity.

The following table summarizes some of the key reactions for derivatizing the methyl group of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Hydroxyl radicals (OH) | 2-Formyl-5-methoxybenzothiazole |

| Condensation | Aromatic aldehydes, catalyst | 2-Styryl-5-methoxybenzothiazole derivatives |

Introduction of Heteroatoms and Functional Groups onto the Benzene Ring

The benzene ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various heteroatoms and functional groups. The existing methoxy and methyl-substituted thiazole (B1198619) groups on the benzene ring direct the position of incoming electrophiles. The methoxy group is a strong activating group and an ortho-, para-director, while the thiazole group's directing effect is more complex.

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be performed on the benzothiazole ring system. For instance, bromination of a substituted methyl benzoate (B1203000) derivative proceeds via electrophilic aromatic substitution. chegg.com The methoxy group at the 5-position strongly activates the benzene ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions. msu.edu Therefore, substitution is expected to occur at the C4 and C6 positions.

Studies on the oxidation of 2-methylbenzothiazole by hydroxyl radicals have shown that hydroxylation can occur at various positions on the benzene ring, including C4, C5, C6, and C7, to form phenol-type products. nih.gov This indicates that direct functionalization of the benzene ring is a feasible strategy for introducing hydroxyl groups or other functionalities.

The introduction of a methylthio group at the 6-position of this compound has been documented, creating 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole. This derivative can undergo further reactions, such as oxidation of the methylthio group to a sulfoxide (B87167) or sulfone.

The table below outlines some examples of introducing heteroatoms and functional groups onto the benzene ring:

| Reaction Type | Reagents and Conditions | Position of Substitution | Product |

| Bromination | Br2, Lewis acid | C4 or C6 | Bromo-5-methoxy-2-methylbenzothiazole |

| Nitration | HNO3, H2SO4 | C4 or C6 | Nitro-5-methoxy-2-methylbenzothiazole |

| Hydroxylation | OH radicals | C4, C6, C7 | Hydroxy-5-methoxy-2-methylbenzothiazole isomers |

| Methylthiolation | - | C6 | 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole |

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial in medicinal chemistry as different stereoisomers of a molecule can exhibit distinct pharmacological activities. While the parent molecule, this compound, is achiral, the introduction of chiral centers through derivatization necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds. nih.gov

One approach to introduce chirality is through the derivatization of the 2-methyl group with a chiral substituent. For example, the synthesis of 2-substituted benzothiazole derivatives has been reported where a chiral cyclopentene (B43876) moiety was attached to the 2-position. nih.gov This was achieved in a two-step synthesis, indicating that stereocenters can be incorporated into the final molecule. nih.gov

Another strategy involves the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For instance, in the synthesis of complex heterocyclic compounds, chiral auxiliaries or catalysts can be employed to direct the formation of a specific stereoisomer. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable.

A study on the synthesis of (E)-alpha-(methoxyimino)-benzeneacetate derivatives containing a 1,3,4-oxadiazole (B1194373) ring highlights a stereoselective coupling reaction that yielded the (E) and (Z) isomers in a 14:1 ratio. nih.gov This demonstrates that stereoselectivity can be achieved in the synthesis of complex molecules containing different heterocyclic rings.

The development of chiral N-acyl-5,6,7,(8-substituted)-tetrahydro- chemimpex.commdpi.comtriazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists involved a novel chiral synthesis. google.com This underscores the importance of developing specific chiral synthetic routes for pharmacologically active compounds.

Although direct stereoselective synthesis methods for this compound derivatives are not explicitly outlined in the search results, the existing literature on the synthesis of chiral benzothiazoles and other heterocyclic compounds provides a foundation for developing such methodologies. These would likely involve either the use of chiral starting materials or the application of asymmetric catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Methylbenzothiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

NMR spectroscopy serves as an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular skeleton can be constructed.

The proton NMR (¹H NMR) spectrum of 5-methoxy-2-methylbenzothiazole provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays a characteristic pattern for the trisubstituted benzene (B151609) ring, while the aliphatic region shows singlets for the methyl and methoxy (B1213986) groups.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The methoxy group (-OCH₃) at the C5 position acts as an electron-donating group, affecting the shielding of the aromatic protons. The protons on the benzothiazole (B30560) ring system exhibit specific coupling patterns that allow for their unambiguous assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.5 - 7.7 | d (doublet) |

| H-6 | 7.2 - 7.4 | d (doublet) |

| H-7 | 6.9 - 7.1 | dd (doublet of doublets) |

| 2-CH₃ | 2.7 - 2.9 | s (singlet) |

| 5-OCH₃ | 3.8 - 4.0 | s (singlet) |

Note: The exact chemical shifts and coupling constants (J) can vary slightly depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Quaternary carbons, such as C2, C5, C3a, and C7a, can be distinguished from protonated carbons. The carbons of the benzothiazole core resonate at characteristic chemical shifts. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~168 |

| C4 | ~115 |

| C5 | ~156 |

| C6 | ~107 |

| C7 | ~122 |

| C3a | ~132 |

| C7a | ~150 |

| 2-CH₃ | ~20 |

| 5-OCH₃ | ~56 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-6 and H-7, and H-4 and its neighboring protons if any).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the protonated carbons (C4-H4, C6-H6, C7-H7, and the methyl and methoxy carbons to their respective protons).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₉NOS. scbt.com The theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer. This comparison can confirm the elemental composition with a high degree of confidence.

Table 3: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₉H₉NOS | 179.0405 |

Note: The experimentally observed mass would be expected to be within a few parts per million (ppm) of the theoretical value.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.

A common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). For this compound (m/z 179), key fragmentation steps would likely include:

Loss of a methyl radical (•CH₃): [M - CH₃]⁺, leading to a fragment ion at m/z 164. This can occur from either the 2-methyl or the 5-methoxy group.

Loss of formaldehyde (B43269) (CH₂O): [M - CH₂O]⁺, a characteristic fragmentation for methoxy aromatic compounds, resulting in an ion at m/z 149.

Cleavage of the thiazole (B1198619) ring: This can lead to various smaller fragments, providing further structural information. For instance, the benzothiazole core itself can be a stable fragment.

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 179 | 164 | •CH₃ | [C₈H₆NOS]⁺ |

| 179 | 150 | •CHO | [C₈H₈NS]⁺ |

| 179 | 149 | CH₂O | [C₈H₇NS]⁺ |

The detailed analysis of these fragmentation pathways provides a high level of confidence in the structural identification of this compound and its analogues.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. In the context of this compound and its analogues, these techniques are crucial for confirming the presence of key structural motifs.

A computational study on various benzothiazole derivatives using Density Functional Theory (DFT) provides insights into the expected vibrational frequencies. mdpi.com For a molecule like this compound, characteristic vibrational modes can be predicted. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2900-3100 cm⁻¹ region. The C=N stretching of the thiazole ring typically appears in the 1600-1650 cm⁻¹ range. The C-O-C stretching of the methoxy group would likely produce a strong absorption in the 1250-1000 cm⁻¹ region. The vibrations of the fused benzene and thiazole rings will result in a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A comparative analysis with related benzothiazole derivatives can further refine these assignments. For instance, studies on other substituted benzothiazoles have shown that the position and intensity of the vibrational bands are sensitive to the nature and position of the substituents on the benzothiazole core.

Table 1: Predicted Vibrational Frequencies for this compound based on DFT Calculations of Analogous Structures

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N Stretch (Thiazole) | 1640 - 1610 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch (Methoxy) | 1260 - 1200 | Strong |

| C-O-C Symmetric Stretch (Methoxy) | 1050 - 1000 | Medium |

| C-S Stretch | 750 - 650 | Weak to Medium |

Note: This data is predictive and based on computational studies of structurally similar benzothiazole derivatives. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzothiazole system constitutes the primary chromophore in this compound, and its UV-Vis spectrum is characterized by π → π* and n → π* transitions.

Theoretical studies on benzothiazole derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the absorption maxima (λmax) are influenced by the substituents on the benzothiazole ring. mdpi.com The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2-methylbenzothiazole (B86508). This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental studies on various benzothiazole derivatives confirm these general trends. For example, the introduction of electron-donating groups generally leads to a red shift in the UV-Vis absorption spectra. nih.govresearchgate.net The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. In polar solvents, a red shift is often observed for π → π* transitions.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~ 290 - 320 | High |

| π → π | ~ 250 - 270 | Medium |

| n → π* | ~ 330 - 350 | Low |

Note: These values are estimations based on theoretical calculations and experimental data from analogous compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, the crystal structures of other benzothiazole derivatives often reveal a planar benzothiazole ring system. The substituents, such as the methyl and methoxy groups in the case of this compound, will have specific orientations relative to this plane.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In benzothiazole derivatives, common interactions include π-π stacking between the aromatic rings and weaker C-H···π interactions. The presence of the methoxy group in this compound could also lead to weak C-H···O hydrogen bonds, further influencing the crystal packing. These interactions play a crucial role in the stability and physical properties of the crystalline material.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a possibility for this class of compounds due to the potential for different packing arrangements and intermolecular interactions. The investigation of polymorphism is critical in pharmaceutical and materials science applications.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. While this compound itself is not chiral, the introduction of a chiral center in one of its derivatives would make it amenable to analysis by these methods.

For a chiral derivative of this compound, CD and ORD spectroscopy would be invaluable for determining the enantiomeric purity and assigning the absolute configuration of the stereocenters. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be correlated with its three-dimensional structure, often with the aid of computational predictions.

Computational and Theoretical Investigations of 5 Methoxy 2 Methylbenzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and energy levels, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) by finding the minimum energy state. Calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For 5-methoxy-2-methylbenzothiazole, a DFT calculation would yield the optimized coordinates of each atom. From these coordinates, key geometric parameters that define its structure can be tabulated. The total energy calculated for this optimized geometry represents the stability of the molecule in a vacuum.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | Carbon-Sulfur bond in the thiazole (B1198619) ring | ~ 1.75 |

| C=N | Carbon-Nitrogen double bond in the thiazole ring | ~ 1.30 |

| C-O | Carbon-Oxygen bond of the methoxy (B1213986) group | ~ 1.36 |

| C-C (aromatic) | Average Carbon-Carbon bond in the benzene (B151609) ring | ~ 1.40 |

| **Bond Angles (°) ** | ||

| C-S-C | Angle within the thiazole ring | ~ 88° |

| C-N=C | Angle involving the imine nitrogen | ~ 115° |

| C-O-C | Angle of the methoxy ether linkage | ~ 118° |

Note: These values are representative and would be precisely determined in a specific computational study.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.gov DFT calculations are commonly used to determine the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.2 eV | Indicates the energy of the highest energy electrons available to be donated. Delocalization is expected over the benzothiazole (B30560) ring system. |

| ELUMO | ~ -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| Energy Gap (ΔE) | ~ 4.7 eV | Suggests good molecular stability and moderate reactivity. |

Note: These are typical, illustrative values for a stable organic molecule. Actual values depend on the specific DFT functional and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show negative potential (red) localized around the electronegative nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atom of the methoxy group. These sites are potential hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group and the aromatic ring. This analysis is vital for predicting non-covalent interactions with other molecules, including biological targets.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. nih.govresearchgate.net

For this compound, an MD simulation would reveal:

Conformational Flexibility: How the molecule behaves over time, including the rotation of the methyl and methoxy groups.

Understanding these dynamics is crucial because a molecule's conformation and its interactions with the local environment can significantly affect its biological activity. MD simulations can bridge the gap between a static structure and its behavior in a dynamic biological system. nih.govfrontiersin.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential to interact with a specific biological target. biointerfaceresearch.com The process involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). chemrevlett.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. Benzothiazole derivatives have been investigated as inhibitors for various enzymes and receptors involved in diseases like cancer and Alzheimer's disease. nih.gov

A hypothetical docking study of this compound against relevant biological targets could yield results like those in the table below. These scores help prioritize compounds for further experimental testing.

Table 3: Illustrative Molecular Docking Results for this compound with Biological Targets

| Protein Target (PDB ID) | Associated Disease | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| p53-MDM2 (4OGT) nih.gov | Cancer | -7.5 | Leu54, Gly58, Val93 |

| Butyrylcholinesterase (6ZUI) | Alzheimer's Disease | -8.2 | Trp82, Ser198, His438 |

| p56lck Tyrosine Kinase (1QPC) biointerfaceresearch.com | Cancer, Autoimmune Disorders | -6.9 | Met319, Thr316, Ala390 |

Note: These results are for illustrative purposes to demonstrate the output of a molecular docking study. Actual binding affinities and interactions require specific in silico experiments.

Identification of Key Binding Interactions

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological targets. For benzothiazole derivatives, including those structurally related to this compound, molecular docking has been employed to predict and analyze their interactions with various enzymes and receptors. These studies reveal that the binding affinity and inhibitory potential of these compounds are often governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

In studies of benzothiazole derivatives as potential inhibitors of enzymes like p56lck, a member of the Src family of protein kinases implicated in cancer, docking analyses have identified key interactions within the ATP binding site. biointerfaceresearch.com These interactions often involve the hinge region, an allosteric site, and the activation loop of the kinase. biointerfaceresearch.com For instance, the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor, while the benzothiazole ring system itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Similarly, in the context of triple-negative breast cancer, docking studies of benzothiazole derivatives targeting MTHFD2 and PARP-2 inhibitors have shown that hydrogen bonding and docking scores are critical determinants of inhibitory activity. researchgate.net The specific interactions can involve amino acid residues such as ARG, LYS, and ASP, which can form hydrogen bonds with the ligand, thereby stabilizing the ligand-protein complex. The nature and position of substituents on the benzothiazole ring significantly influence these interactions. For example, a methoxy group, as in this compound, can potentially form hydrogen bonds or engage in favorable electrostatic interactions, enhancing the binding affinity. nih.gov

Furthermore, in studies targeting the estrogen receptor alpha (ERα) for breast cancer therapy, docking simulations of 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives have highlighted the importance of specific moieties, such as piperidine, methyl-piperazine, and morpholine, in binding tightly to the receptor through various interaction modes. chemrevlett.com Although not this compound itself, these findings on a closely related scaffold underscore the significance of substituent groups in directing the binding orientation and maximizing interactions with key residues in the target's active site.

A summary of key binding interactions for related benzothiazole derivatives is presented in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| p56lck | Hinge Region, Allosteric Site, Activation Loop | Hydrogen Bonding, Hydrophobic Interactions | biointerfaceresearch.com |

| MTHFD2 and PARP-2 | ARG, LYS, ASP | Hydrogen Bonding | researchgate.net |

| Estrogen Receptor Alpha (ERα) | Not specified | Multiple Interaction Modes | chemrevlett.com |

| COX-1 | Arg 120 | Not specified | nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. These descriptors can be topological, electronic, or steric in nature.

In the context of anticancer research, 3D-QSAR studies on benzazole derivatives, including benzothiazoles, as eukaryotic topoisomerase II inhibitors have utilized Comparative Molecular Field Analysis (CoMFA). nih.gov This approach generates models that relate the steric and electrostatic fields of the molecules to their biological activity. nih.gov Such models have revealed that electronegatively charged substituents on the heterocyclic ring system and positively charged groups acting as a bridge can enhance the inhibitory activity. nih.gov Furthermore, the placement of bulky substituents, like a methoxy group, at specific positions can also positively influence activity by fitting into favorable steric regions of the binding site. nih.gov

In the development of antibacterial agents, QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa has demonstrated the utility of multiple linear regression (MLR) to model the relationship between various molecular descriptors and antibacterial activity. mdpi.com The predictive power of these models is often validated using techniques like leave-one-out cross-validation and by testing against an external set of compounds. mdpi.com

A summary of descriptors and models used in QSAR studies of related compounds is provided below.

| Compound Series | Target/Activity | QSAR Method | Key Descriptors | Reference |

| Benzazole derivatives | Topoisomerase II inhibitors | 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | nih.gov |

| 5-amino-2-mercapto-1,3,4-thiadiazole derivatives | Matrix Metalloproteinase (MMP) inhibitors | Stepwise Multiple Regression | Topological and Fragmental Descriptors | nih.gov |

| Benzimidazole (B57391) derivatives | Antibacterial (Pseudomonas aeruginosa) | Multiple Linear Regression (MLR) | Physicochemical, Steric, Electronic, Structural | mdpi.com |

| 2-thioarylalkyl benzimidazole derivatives | Anthelmintic | Density Functional Theory (DFT) | Dipole moment (μ), EHOMO, q- | biolscigroup.us |

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are essential components of modern drug discovery, allowing for the early assessment of a compound's potential drug-like properties. For benzothiazole derivatives, various computational tools and models are employed to predict their ADME profiles.

In silico ADME predictions for benzothiazole and related heterocyclic compounds often involve the calculation of various physicochemical properties and the application of established rules such as Lipinski's rule of five and the Veber rule. nih.govnih.gov These rules help to assess the oral bioavailability and drug-likeness of a compound. For instance, studies on benzothiazole derivatives have shown that many compounds within this class adhere to Lipinski's criteria, suggesting favorable oral drug properties. nih.gov Parameters such as Caco-2 permeability, intestinal absorption, skin permeability, and P-glycoprotein substrate/inhibitor potential are commonly predicted to understand the absorption and distribution characteristics. frontiersin.org

For example, in silico studies on other heterocyclic compounds have predicted parameters like blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions are crucial for anticipating the in vivo behavior of a new chemical entity.

The table below summarizes some of the key ADME parameters predicted for related benzothiazole and heterocyclic derivatives.

| Compound/Derivative Class | Predicted ADME Property | Finding | Reference |

| Benzothiazole derivatives | Drug-likeness | Adherence to Lipinski's rule of five | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives | Intestinal Absorption | Good bioavailability and intestinal absorption predicted by Veber rule | nih.gov |

| 1,5-Benzothiazepine derivatives | ADME Prediction | Satisfactory results from SwissADME analysis | ijpsnonline.com |

| Benzimidazole derivatives | Solubility, Plasma Protein Binding | Predicted to be moderately soluble with potential for plasma protein binding | mdpi.com |

Biological and Pharmacological Activities of 5 Methoxy 2 Methylbenzothiazole Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Research has demonstrated that derivatives of 5-methoxy-2-methylbenzothiazole exhibit promising activity against a spectrum of microbial pathogens, including bacteria, fungi, and viruses. pensoft.net

Inhibition of Microbial Growth

Antibacterial Activity: Derivatives of this compound have shown notable antibacterial effects. For instance, certain synthesized benzothiazole (B30560) derivatives bearing an amide moiety have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. rsc.org One study highlighted a compound that was particularly effective against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org The presence of specific substituents, such as a chloro group on the benzothiazole ring, has been shown to enhance antibacterial activity. nih.gov

Antifungal Activity: Several studies have focused on the antifungal properties of these derivatives. Methoxy-substituted benzothiazole derivatives have been synthesized and screened for their activity against various fungi. jgpt.co.inresearchgate.net In one study, compounds K-05 and K-06 were identified as potent inhibitors of Aspergillus niger. jgpt.co.inresearchgate.net Another study revealed that novel C-6 methyl-substituted benzothiazole derivatives, D-02 and D-08, exhibited strong antifungal activity against Candida albicans. scitechjournals.com The antifungal spectrum of these compounds can be broad, with some derivatives showing efficacy against a range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org

Antiviral Activity: The antiviral potential of benzothiazole derivatives has also been explored. While specific studies on this compound are limited, research on related benzimidazole (B57391) compounds, which share structural similarities, has shown that these molecules can exhibit selective antiviral activity, particularly against RNA-replicating enteroviruses. core.ac.uk Further investigation into the antiviral properties of this compound derivatives is warranted.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Microbe | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole with amide moiety | S. aureus, E. coli, S. typhi, K. pneumoniae | Potent inhibitory activity | rsc.org |

| Methoxy-substituted benzothiazole (K-05, K-06) | Aspergillus niger | Potent antifungal activity | jgpt.co.inresearchgate.net |

| C-6 methyl-substituted benzothiazole (D-02, D-08) | Candida albicans | Potent antifungal activity | scitechjournals.com |

| Benzothiazole derivatives | Various fungal pathogens | Broad-spectrum antifungal activity | rsc.org |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. These compounds can interfere with essential cellular processes in microbes. One key mechanism is the inhibition of specific enzymes crucial for microbial survival. For example, some benzothiazole derivatives have been found to inhibit enzymes like dihydroorotase, DNA gyrase, and various reductases. nih.gov

In bacteria, these derivatives can perturb the cell membrane, leading to a loss of integrity and subsequent cell death. rsc.org They can also bind to bacterial DNA, interfering with replication and other vital functions. rsc.org For fungi, a proposed mechanism involves the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. rsc.org By targeting these specific microbial pathways, these compounds can exert their antimicrobial effects with a degree of selectivity.

Anticancer Potential and Cytotoxicity in Various Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

Apoptosis Induction Pathways

A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Several studies have highlighted the role of the mitochondrial pathway in apoptosis induced by benzothiazole derivatives. nih.govnih.gov For instance, the novel benzothiazole derivative YLT322 was found to induce apoptosis in HepG2 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This leads to the release of cytochrome c from the mitochondria, activating caspases-3 and -9, which are key executioners of apoptosis. nih.gov Similarly, another benzothiazole derivative, PB11, was shown to induce apoptosis in U87 and HeLa cells by suppressing the PI3K/AKT signaling pathway, which is crucial for cell survival. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a trigger for the mitochondrial apoptotic pathway in colorectal cancer cells treated with a novel benzothiazole derivative. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell growth by causing cell cycle arrest at various phases. This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation.

One study demonstrated that a benzothiazole derivative, compound 5g, induced a significant G2/M arrest in cancer cells. nih.gov This was associated with an increase in ROS levels and subsequent DNA double-strand breaks. nih.gov The deregulation of cell cycle-associated proteins such as CDK1, CyclinB1, and CDC25c was also observed. nih.gov Another study on a different benzofuran (B130515) derivative, which shares some structural similarities, showed that it could induce G2/M phase arrest in HepG2 cells, while another derivative caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com Furthermore, certain benzimidazole derivatives, structurally related to benzothiazoles, have been shown to effectively suppress cell cycle progression in various cancer cell lines. mdpi.com

Inhibition of Cell Proliferation

The culmination of apoptosis induction and cell cycle arrest is the potent inhibition of cancer cell proliferation. Numerous studies have documented the antiproliferative activity of this compound derivatives against a wide range of cancer cell lines.

For example, a series of new benzothiazole derivatives showed good cytotoxic effects against the human breast cancer MCF-7 cell line, with some derivatives being more potent than the reference drug cisplatin. nih.gov Another study reported that a novel benzothiazole derivative, YLT322, exhibited growth inhibition against a broad spectrum of human cancer cells. nih.gov The cytotoxicity of these compounds is often dose-dependent. For instance, the benzothiazole derivative PB11 was found to be highly cytotoxic to U87 and HeLa cells at nanomolar concentrations. nih.gov The introduction of certain chemical groups, such as chloro and dichloro phenyl groups, has been shown to enhance the antiproliferative potential of these derivatives. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Derivative | Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| PB11 | U87 (glioblastoma), HeLa (cervix cancer) | Apoptosis via PI3K/AKT suppression | Highly cytotoxic at nM scale, induced DNA fragmentation | nih.gov |

| YLT322 | HepG2 (hepatocellular carcinoma) | Mitochondrial apoptosis pathway | Increased Bax/Bcl-2 ratio, activated caspases-3 and -9 | nih.gov |

| Compound 5g | Various cancer models | G2/M cell cycle arrest | Elevated ROS, DNA double-strand breaks | nih.gov |

| Various derivatives | MCF-7 (breast cancer) | Cytotoxicity | Some derivatives more potent than cisplatin | nih.gov |

| Novel BTD | Colorectal cancer cells | ROS-mediated mitochondrial apoptosis | Suppressed cell proliferation and metastasis | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the benzothiazole nucleus are recognized for their potential to modulate inflammatory and immune responses. The presence of a methoxy (B1213986) group on the benzothiazole ring has been associated with significant anti-inflammatory activity.

The anti-inflammatory action of benzothiazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzymes are responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation. nih.gov By inhibiting these enzymes, benzothiazole derivatives can effectively reduce the production of pro-inflammatory prostaglandins.

Research has shown that the substitution pattern on the benzothiazole ring system influences the anti-inflammatory potency. For instance, a methoxy substitution at the 6-position of a 2-aminobenzothiazole (B30445) has been shown to contribute to better anti-inflammatory activity. In one study, a hydrazino derivative of a 6-methoxybenzothiazole (B1296504) demonstrated noteworthy anti-inflammatory effects in an in vitro hemolysis assay, a common method for assessing anti-inflammatory potential. d-nb.info Furthermore, some 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov This suggests that derivatives of this compound could similarly interfere with the production of inflammatory mediators.

Some studies have also investigated the impact of methoxy-derivatives of related heterocyclic compounds, like 2'-hydroxychalcones, on the release of inflammatory mediators from cancer cells. These studies found that certain methoxy derivatives could significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Macrophage Migration Inhibitory Factor (MIF), as well as the adhesion molecule ICAM-1.

| Compound Class | Specific Derivative Example | Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Methoxybenzothiazole Derivative | Hydrazino derivative of 6-methoxybenzothiazole | In-vitro anti-inflammatory study (haemolysis) | Potent enough to suppress haemolysis | d-nb.info |

| 5-Thiazol-based Thiazolidinone | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 Inhibition | Superior inhibitory effect compared to naproxen | nih.gov |

| Methoxy-derivative of 2'-hydroxychalcone | 2'-hydroxy-3"-methoxychalcone (TJ3) | IL-8 secretion by SW480 and SW620 cancer cells | Significant decrease at 25 µM concentration | |

| Methoxy-derivative of 2'-hydroxychalcone | All tested methoxy-derivatives | MIF secretion by SW480 cells | Significant reduction in a dose-dependent manner |

Beyond modulating inflammatory mediators, benzothiazole derivatives can also directly impact the function of immune cells. A study on a series of benzothiazole analogs revealed their potent immunomodulatory activities. nih.gov

Several compounds in this study demonstrated significant inhibitory effects on the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, these derivatives were found to suppress the production of key cytokines that regulate immune responses. For example, some compounds potently inhibited the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, with IC50 values in the low micromolar range. nih.gov Others showed a significant suppressive effect on the Th-2 cytokine, Interleukin-4 (IL-4). nih.gov

Interestingly, some derivatives exhibited selective inhibition. One compound selectively inhibited IL-2 production and T-cell proliferation, while another interfered with T-cell proliferation and IL-4 generation. nih.gov Some compounds demonstrated non-selective inhibition of both IL-2 and IL-4, suggesting a broader interference with the humoral immune response. nih.gov These findings indicate that derivatives of this compound could have potential applications in modulating immune cell functions in various pathological conditions.

| Compound Number | Effect on PHA-activated PBMCs (IC50) | Effect on IL-2 Production (IC50) | Effect on IL-4 Production (IC50) | Reference |

|---|---|---|---|---|

| Compound 2 | <1.5 µM | <4.0 µM | - | nih.gov |

| Compound 4 | 11.9 µM | 12.8 µM | Selective for IL-2 | nih.gov |

| Compound 8 | 3.7 µM | <4.0 µM | <4.0 µM | nih.gov |

| Compound 12 | 5.1 µM | - | 4.7 µM | nih.gov |

| Compound 18 | - | <4.0 µM | 40.3 µM | nih.gov |

Neurological and Central Nervous System (CNS) Activities

The benzothiazole scaffold is a key feature in compounds developed for neurological disorders, including the approved drug Riluzole, which is used in the treatment of amyotrophic lateral sclerosis. nih.gov This highlights the potential of benzothiazole derivatives, including those of this compound, to exert effects on the CNS.

Derivatives of benzothiazole have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. d-nb.infonih.gov The neuroprotective effect of some benzothiazole derivatives is attributed to their antioxidant properties and their ability to inhibit enzymes that contribute to neuronal damage. nih.govnih.gov

In the context of Alzheimer's disease, which is a multifactorial condition, multi-target-directed ligands are of great interest. nih.gov Benzothiazole derivatives have been explored for their ability to inhibit multiple enzymes involved in the disease's pathology, such as cholinesterases and monoamine oxidase-B (MAO-B). nih.gov One study reported a benzothiazole derivative that not only inhibited these enzymes but also showed potential as a lead structure for developing new anti-Alzheimer's agents. nih.gov

For Parkinson's disease, research has focused on developing multifunctional agents. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and found to possess potent and selective MAO-B inhibitory activity, excellent anti-oxidative effects, and significant neuroprotective abilities. nih.gov One representative compound from this series demonstrated a dose-dependent neuroprotective effect in PC-12 cells. semanticscholar.org

A key mechanism through which benzothiazole derivatives exert their CNS effects is by interacting with neurotransmitter systems. nih.gov This interaction is often achieved through the inhibition of enzymes that metabolize neurotransmitters, thereby increasing their availability in the brain. d-nb.info

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that break down neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. nih.gov A recent study on 2-methylbenzo[d]thiazole derivatives revealed them to be potent and selective inhibitors of human MAO-B. d-nb.inforesearchgate.net The most potent MAO-B inhibitor from this series had an IC50 value of 0.0046 µM. d-nb.inforesearchgate.net

Furthermore, some benzothiazole-hydrazone derivatives have been shown to be selective and significant inhibitors of the hMAO-B enzyme. nih.gov The interaction of these derivatives with the MAO-B active site has been explored through docking studies, which revealed strong interactions. nih.gov Benzothiazole derivatives have also been investigated as ligands for the histamine (B1213489) H3 receptor, which is another target for cognitive enhancement. nih.gov Additionally, some benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, have been evaluated as partial agonists for the 5-HT3 serotonin receptor. nih.gov

| Compound | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 4d | 0.218 µM | 0.0046 µM | MAO-B selective | d-nb.inforesearchgate.net |

| Compound 5e | 0.132 µM | Potent inhibitor | ~24-fold more potent for MAO-B | d-nb.info |

| Compound 4b | - | 0.017 µM | MAO-B selective | d-nb.info |

| Compound 5g | - | 0.017 µM | MAO-B selective | d-nb.info |

Enzyme Inhibition and Receptor Modulation

The pharmacological versatility of this compound derivatives is further underscored by their ability to inhibit a range of enzymes and modulate various receptors beyond those in the central nervous system.

Research has demonstrated that benzothiazole derivatives can act as potent inhibitors of several kinases, which are enzymes that play critical roles in cell signaling and are often dysregulated in diseases like cancer. For example, new benzothiazole hybrids have been developed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Some of these hybrids showed high percentage inhibition of VEGFR-2 at micromolar concentrations. nih.gov

Another important kinase target is the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer. Benzothiazole derivatives have been synthesized and evaluated as p38α MAPK inhibitors, with some compounds showing greater potency than the standard inhibitor SB 203580. nih.gov

In addition to kinase inhibition, benzothiazole derivatives have been investigated as inhibitors of other enzymes, such as xanthine (B1682287) oxidase (XO), which is a target for the treatment of gout. researchgate.net A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives showed excellent XO inhibitory activity, with the most potent compound having an IC50 value of 0.57 µM. researchgate.net

The ability of these compounds to modulate various receptors further expands their therapeutic potential. As mentioned earlier, benzothiazole derivatives have been designed as ligands for the histamine H3 receptor and partial agonists for the 5-HT3 receptor. nih.govnih.gov

| Compound Class | Target Enzyme | Most Potent Derivative | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzothiazole Hybrids | VEGFR-2 | Compound 4a | 5.61 µM (on MCF-7 cells) | nih.gov |

| Benzothiazole Derivatives | p38α MAPK | Compound 13m | 0.031 µM | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | Compound 5b | 0.57 µM | researchgate.net |

Specific Enzyme Target Identification

The mechanism of action for many pharmacologically active compounds involves the inhibition or modulation of specific enzymes. For derivatives of this compound, research has pointed towards interference with key enzymatic pathways in pathogens. While direct studies on this compound are limited, research on the broader class of thiazole (B1198619) and benzothiazole derivatives provides insight into potential targets.

For instance, some thiazole derivatives have demonstrated the ability to inhibit bacterial enzymes. Two specific derivatives showed good in vitro inhibitory activity against E. coli KAS III (ecKAS III), an enzyme essential for fatty acid synthesis, with IC₅₀ values of 3.6 and 6.8 μM, respectively. nih.gov In the context of anthelmintic action, a related benzothiazole derivative, tioxidazole, is understood to exert its effect on Hymenolepis diminuta by impairing the worm's capacity to absorb and metabolize external glucose, suggesting an interaction with enzymes in the glucose metabolic pathway. researchgate.net

These findings suggest that one of the primary mechanisms through which benzothiazole derivatives may function is by targeting enzymes that are critical for pathogen survival and metabolism.

Receptor Binding Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific biological receptors, often a key step in developing targeted therapies. Such studies help in understanding potential mechanisms of action, particularly for neurological or endocrine targets.

While the benzothiazole scaffold is a component of molecules designed to interact with various receptors, detailed receptor binding studies specifically for this compound derivatives are not extensively reported in the available scientific literature. However, the methodologies for such investigations are well-established. For example, studies on other heterocyclic compounds seeking to act as receptor antagonists utilize docking simulations and binding affinity assays to measure the dissociation constant (Ki) against targets like serotonin receptors (e.g., 5-HT₇). medchem-ippas.eu These studies help to identify which parts of a molecule interact with amino acids in the receptor's binding pocket, guiding the design of more potent and selective ligands. medchem-ippas.eu Future research on this compound derivatives would likely employ these techniques to identify and optimize receptor interactions.

Antiprotozoal and Anthelmintic Activities

Derivatives of the benzothiazole family have shown significant promise as agents against protozoan and helminthic parasites.

Antiprotozoal Activity Research into thiazole-containing compounds has revealed potent activity against several protozoan parasites. nih.gov A series of bis-arylimidamide thiazole derivatives demonstrated notable efficacy against Leishmania amazonensis, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. nih.gov The activity, measured by the half-maximal inhibitory concentration (IC₅₀), indicates the potency of these compounds. nih.gov

| Compound Type | Target Protozoan | Activity (IC₅₀) | Citation |

|---|---|---|---|

| Bis-arylimidamide thiazole derivative | L. amazonensis | 0.17 - 0.3 µM | nih.gov |

| Bis-arylimidamide thiazole derivative | T. brucei rhodesiense | 12 nM | nih.gov |

| Bis-arylimidamide thiazole derivative | P. falciparum | 9 - 86 nM | nih.gov |

Anthelmintic Activity The benzothiazole core is a well-established scaffold for anthelmintic drugs. researchgate.net In a targeted effort to develop new anthelmintics, a series of 6-methoxybenzothiazole-2-carbamates were synthesized and evaluated for their in vitro paramphistomicidal activity against rumen flukes. nih.gov Several of these compounds exhibited significant activity. nih.gov

| Compound | Activity Highlight | Reference Drug | Citation |

|---|---|---|---|

| Compound 24 (methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netmedchem-ippas.eu-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate) | Equipotent effect at 80 μg/mL | Oxyclozanide | nih.gov |

| Compound 9 | High order of anthelmintic effect | Oxyclozanide | nih.gov |

| Compound 10 | High order of anthelmintic effect | Oxyclozanide | nih.gov |